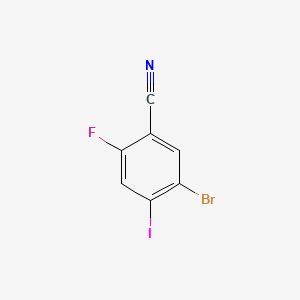

5-Bromo-2-fluoro-4-iodobenzonitrile

Description

Significance of Polyhalogenated Aromatic Systems in Advanced Chemical Research

Polyhalogenated aromatic systems, which are benzene (B151609) rings substituted with multiple halogen atoms, are of profound importance in various fields of chemical research. The number, type, and position of the halogen atoms on the aromatic ring can dramatically influence the molecule's reactivity, lipophilicity, and metabolic stability. This high degree of tunability makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of different halogens on the same aromatic ring, as seen in 5-Bromo-2-fluoro-4-iodobenzonitrile, offers orthogonal reactivity, allowing for selective chemical transformations at specific positions.

Strategic Importance of the Benzonitrile (B105546) Framework in Synthetic Chemistry

The benzonitrile framework, a benzene ring attached to a cyano (-C≡N) group, is a cornerstone of synthetic chemistry. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Its strong electron-withdrawing nature also activates the aromatic ring for certain types of reactions and can influence the regioselectivity of further substitutions. In medicinal chemistry, the nitrile group is often employed as a bioisostere for a carbonyl group or a halogen, and it can participate in crucial hydrogen bonding interactions with biological targets. achemblock.com

Positioning of this compound within the Scope of Modern Synthetic Challenges and Opportunities

This compound is a testament to the intricate molecular design that characterizes modern synthetic chemistry. This compound, with its unique arrangement of three different halogen atoms and a nitrile group, presents a wealth of opportunities for synthetic chemists. Each halogen atom (fluorine, bromine, and iodine) possesses distinct reactivity profiles, particularly in metal-catalyzed cross-coupling reactions. This allows for a stepwise and site-selective introduction of different molecular fragments, addressing the challenge of constructing highly functionalized and complex molecules with precision.

The fluorine atom, being the most electronegative, imparts specific electronic properties and can enhance the metabolic stability and binding affinity of a potential drug candidate. The bromine and iodine atoms are excellent participants in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, with iodine typically being more reactive than bromine. This differential reactivity is a powerful tool for the sequential elaboration of the molecular scaffold.

Below are the physicochemical properties of this compound, a compound that serves as a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 2166791-67-7 |

| Molecular Formula | C₇H₂BrFIN |

| Molecular Weight | 325.91 g/mol |

| Purity | >95% |

| Appearance | Not specified |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

The data in this table is sourced from chemical supplier catalogs. achemblock.comchemsrc.comabovchem.com

To illustrate the synthetic potential of this class of compounds, the properties of the related compound 5-Bromo-2-fluorobenzonitrile are presented below. This analog shares some structural features and its applications can provide insights into the potential uses of this compound.

| Property | Value |

| CAS Number | 179897-89-3 |

| Molecular Formula | C₇H₃BrFN |

| Molecular Weight | 200.01 g/mol |

| Melting Point | 76-80 °C |

| Appearance | White to light yellow powder |

The data in this table is sourced from chemical supplier catalogs and literature. sigmaaldrich.com

A patent for the synthesis of 5-Bromo-2-fluorobenzonitrile describes a method involving the bromination of 2-fluorobenzonitrile. google.com This highlights the industrial interest in scalable routes to such halogenated building blocks. The applications of 5-Bromo-2-fluorobenzonitrile are diverse, serving as a key intermediate in the preparation of various complex molecules, including those with potential biological activity. sigmaaldrich.com For instance, it has been used in the synthesis of precursors to advanced materials and potential therapeutic agents. ossila.com

The unique substitution pattern of this compound makes it a highly valuable, albeit specialized, tool for organic chemists. Its structure is a prime example of how the strategic placement of multiple functional groups can lead to a molecule with a rich and varied chemical reactivity, poised to address the challenges of modern synthetic endeavors.

Unveiling the Synthesis of this compound: A Look at Polyhalogenated Benzonitrile Scaffolds

The strategic synthesis of polyhalogenated benzonitriles, such as this compound, is a cornerstone of modern medicinal and materials chemistry. The precise arrangement of multiple halogen substituents on the benzonitrile framework allows for the fine-tuning of electronic properties and provides multiple reactive handles for further molecular elaboration. This article delves into the synthetic methodologies employed to construct these complex scaffolds, with a focus on regioselective halogenation and nucleophilic aromatic substitution.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2BrFIN |

|---|---|

Molecular Weight |

325.90 g/mol |

IUPAC Name |

5-bromo-2-fluoro-4-iodobenzonitrile |

InChI |

InChI=1S/C7H2BrFIN/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H |

InChI Key |

UHUUDQMZVFKMED-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)F)C#N |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 5 Bromo 2 Fluoro 4 Iodobenzonitrile Derivatives

Electronic Effects of Multiple Halogen Substituents on Aromatic Ring Reactivity

The reactivity of an aromatic ring is profoundly influenced by its substituents, which can either donate or withdraw electron density, thereby activating or deactivating the ring towards chemical reactions. In 5-Bromo-2-fluoro-4-iodobenzonitrile, the benzene (B151609) ring is decorated with one strongly electron-withdrawing group (cyano) and three halogen atoms (fluoro, bromo, and iodo), which exhibit dual electronic behavior.

Halogens exert their influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (+M). quora.com The inductive effect is an electron-withdrawing effect transmitted through the sigma (σ) bonds, stemming from the high electronegativity of the halogens compared to carbon. libretexts.org The resonance effect, conversely, is an electron-donating effect where a lone pair of electrons on the halogen can be delocalized into the aromatic π-system. quora.com For halogens, the strong inductive effect outweighs the weaker resonance effect, making them net electron-withdrawing groups and thus deactivators of the aromatic ring towards electrophilic substitution. libretexts.orgquizlet.com

The deactivating strength among halogens generally correlates with their electronegativity, with fluorine being the most electronegative and thus exerting the strongest inductive pull. libretexts.org Therefore, the order of the deactivating inductive effect is F > Cl > Br > I.

The cyano group (-CN) is a potent deactivating group, withdrawing electron density from the aromatic ring through both a strong inductive effect and a resonance effect (-M). quizlet.com The presence of multiple such deactivating groups makes the aromatic ring of this compound significantly electron-deficient. This reduced electron density slows down the rate of electrophilic aromatic substitution but enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). libretexts.orgresearchgate.net

The combined electronic influence of these substituents can be quantitatively assessed using Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene derivative. Positive σ values indicate an electron-withdrawing (deactivating) character.

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect Type |

| -F (Fluoro) | 0.34 | 0.06 | Strong -I, Weak +M |

| -Br (Bromo) | 0.40 | 0.23 | Strong -I, Weak +M |

| -I (Iodo) | 0.35 | 0.18 | Strong -I, Weak +M |

| -CN (Cyano) | 0.62 | 0.83 | Strong -I, Strong -M |

Data sourced from established chemical literature. The values indicate that all substituents are electron-withdrawing, with the cyano group having the most significant deactivating effect, especially when para to the reaction center.

Regioselectivity and Site-Specificity in Multi-functionalized Aromatic Systems

The presence of multiple, distinct halogen atoms on the benzonitrile (B105546) ring raises critical questions of regioselectivity in functionalization reactions. The specific site of reaction is determined by a combination of electronic effects, steric hindrance, and the nature of the reaction (e.g., palladium-catalyzed cross-coupling vs. nucleophilic aromatic substitution). nih.govrsc.org

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond. libretexts.orglibretexts.org The reactivity of the carbon-halogen bond in this step generally follows the order of bond dissociation energy (BDE): C-I < C-Br < C-Cl < C-F. acs.org Consequently, the C-I bond at the C4 position is the most likely site for initial oxidative addition, making it the most reactive position for these types of cross-coupling reactions. The C-Br bond at C5 would be the next most reactive site.

For nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is governed by the stability of the intermediate Meisenheimer complex, which is favored by electron-withdrawing groups positioned ortho and para to the site of nucleophilic attack. researchgate.netnih.gov In this compound, the powerful electron-withdrawing cyano group and the highly electronegative fluorine atom significantly activate the ring for nucleophilic attack. The fluorine atom at C2 is ortho to the cyano group, and the iodine at C4 is para. The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I (in aprotic solvents), as the highly electronegative fluorine stabilizes the transition state. Therefore, the C2 position (bearing the fluoro group) is a highly probable site for SNAr, especially with soft nucleophiles. The relative stability of the σ-complex intermediates is a key determinant for predicting the final regioisomer. researchgate.net

Table 2: Predicted Reactivity and Regioselectivity for this compound This table summarizes the predicted site of initial reaction for major classes of organic reactions based on established principles of reactivity for polyhalogenated aromatics.

| Reaction Type | Most Probable Reaction Site | Rationale |

| Palladium-Catalyzed Cross-Coupling | C4-Iodo | Lowest C-X bond dissociation energy (C-I < C-Br). acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | C2-Fluoro | Strong activation by ortho -CN group; Fluorine is a good leaving group in SNAr. nih.govmdpi.com |

| Metal-Halogen Exchange | C4-Iodo | Iodine is the most readily exchanged halogen with organolithium or Grignard reagents. |

Detailed Mechanistic Pathways of Substitution and Coupling Reactions

The functionalization of this compound can proceed through several well-established mechanistic pathways, primarily palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

The catalytic cycle of a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) on this substrate would commence with the oxidative addition of a Pd(0) species into the most labile carbon-halogen bond, the C4-I bond. libretexts.org This forms a square planar Pd(II) intermediate. The next step is transmetalation , where an organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide. The final step is reductive elimination , where the two organic groups on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the C-C bond at the C4 position. libretexts.org Subsequent coupling at the C5-Br position would require more forcing conditions.

Nucleophilic Aromatic Substitution (SNAr) on this highly electron-deficient ring likely proceeds via a stepwise mechanism involving the formation of a resonance-stabilized anionic σ-complex, also known as a Meisenheimer complex. researchgate.net For an attack at the C2 position, a nucleophile adds to the carbon bearing the fluorine atom, breaking the aromaticity and forming an intermediate where the negative charge is delocalized across the ring and onto the electron-withdrawing cyano group. In the second step, the leaving group (fluoride ion) is eliminated, and aromaticity is restored. While this stepwise pathway is common, some SNAr reactions can also occur via a concerted mechanism, where bond formation and bond cleavage happen simultaneously. nih.govnih.gov The specific mechanism can depend on the nucleophile, leaving group, and solvent.

Influence of Reaction Conditions (Solvent, Temperature, Catalyst) on Selectivity and Yield

The outcome of reactions involving polyfunctionalized molecules like this compound is highly dependent on the precise reaction conditions. Judicious selection of solvent, temperature, and catalyst system can be used to control regioselectivity and maximize the yield of the desired product. acs.orgthieme-connect.de

Catalyst System: In palladium-catalyzed cross-coupling, the choice of ligand is critical. Different phosphine (B1218219) ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can tune the electronic and steric properties of the palladium center, thereby influencing its reactivity and selectivity. nih.gov For instance, bulky ligands can favor oxidative addition at less sterically hindered positions or prevent undesired side reactions. Sometimes, a combination of ligands can be used to achieve high efficiency for different coupling partners.

Temperature: Reaction temperature has a significant impact on both reaction rate and selectivity. researchgate.net Higher temperatures can provide the necessary activation energy to cleave stronger bonds (like C-Br after C-I has reacted) but can also lead to catalyst decomposition or the formation of side products. researchgate.net In some cases, lower temperatures can enhance selectivity by favoring the kinetic product over the thermodynamic one.

Solvent and Base: The choice of solvent and base is also crucial. The solvent can influence the solubility of reagents, the stability of intermediates, and the efficacy of the catalyst. thieme-connect.de In Suzuki couplings, a base is required to activate the organoboron reagent for transmetalation. The nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can affect the reaction rate and yield. For SNAr reactions, polar aprotic solvents like DMF or DMSO are typically used to solvate the cationic counter-ion and facilitate the reaction.

Table 3: Illustrative Effect of Reaction Conditions on Cross-Coupling of Polyhaloaromatics This table provides hypothetical examples based on general principles to illustrate how reaction conditions can be tuned to achieve selective functionalization of a substrate like this compound.

| Target Transformation | Catalyst System | Solvent | Temperature | Expected Outcome |

| Monosubstitution at C4 | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | Room Temp. to 50°C | Selective Suzuki coupling at the C4-Iodo position. |

| Disubstitution at C4 and C5 | Pd(dtbpf)Cl₂, K₃PO₄ | Dioxane | 80 - 110°C | Sequential Suzuki coupling, first at C4-Iodo, then at C5-Bromo at higher temperature. |

| SNAr at C2 | Piperidine (Nucleophile) | DMSO | 60°C | Nucleophilic substitution of the C2-Fluoro group. |

Crystallographic Analysis and Supramolecular Chemistry of Halogenated Benzonitriles

Single Crystal X-ray Diffraction Studies of Polyhalogenated Benzonitrile (B105546) Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the three-dimensional arrangement of atoms and molecules in a crystal. youtube.comyoutube.com This method involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise atomic coordinates, bond lengths, and bond angles of the molecule. mdpi.commdpi.com For polyhalogenated benzonitriles, SC-XRD allows for the unambiguous determination of the molecular geometry and the intricate network of intermolecular interactions that govern the crystal packing. mdpi.comrsc.orgnih.gov

The quality of SC-XRD data is crucial for a detailed understanding of weak intermolecular forces. nih.gov Therefore, the preparation of high-quality single crystals is a critical prerequisite. youtube.comnih.gov The resulting structural information, often deposited in crystallographic databases, serves as the foundation for analyzing supramolecular synthons and designing new materials with tailored properties. rsc.orgnih.gov

Investigation of Intermolecular Interactions in the Solid State

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. oup.comnih.gov In polyhalogenated benzonitriles, the nitrile nitrogen is a common halogen bond acceptor. The strength of the halogen bond is influenced by the polarizability of the halogen atom, generally following the trend I > Br > Cl. oup.comnih.gov The presence of electron-withdrawing groups, such as fluorine, on the aromatic ring enhances the positive character of the σ-hole on other halogens like bromine and iodine, thereby strengthening the halogen bond. oup.comnih.gov

In a molecule like 5-Bromo-2-fluoro-4-iodobenzonitrile, several types of halogen bonds are conceivable. The most prominent would likely be a C–I···N interaction, as iodine is the most potent halogen bond donor among the substituents. oup.comscispace.com For instance, in the crystal structure of 4-iodobenzonitrile, molecules are linked into chains via strong C≡N···I halogen bonds. scispace.com Additionally, C–Br···N interactions are also significant and are known to direct the formation of molecular chains in related structures. psu.edu While fluorine is generally a poor halogen bond donor, interactions involving iodine or bromine with the π-system of an adjacent ring (C–X···π) or with another halogen atom (e.g., I···Br, I···I) can also occur, further influencing the crystal packing. oup.comresearchgate.net

Table 1: Representative Halogen Bond Geometries in Benzonitrile Derivatives

| Donor | Acceptor | Compound Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|---|

| C–I | N≡C | 4-Iodobenzonitrile | 3.168 | ~180 | scispace.com |

| C–Br | N≡C | Bromostyrylbenzonitrile | 3.01 | ~180 | psu.edu |

| C–I | N (Pyridine) | Co-crystal with 1,4-DITFB | 2.698 | 177.6 | oup.com |

This table presents illustrative data from related compounds to demonstrate typical halogen bond parameters.

π-π stacking interactions between the aromatic rings of neighboring molecules are also a common feature. rsc.orgnih.gov These interactions are sensitive to the electronic nature of the substituents on the ring. The presence of electron-withdrawing halogens can influence the quadrupole moment of the aromatic ring, favoring offset or slipped-stack arrangements to minimize electrostatic repulsion. acs.org In polyhalogenated systems, aryl–perfluoroaryl π–π stacking can be a particularly strong organizing force. acs.org

Influence of Halogen Identity and Position on Crystal Packing and Architecture

The identity and position of halogen substituents on the benzonitrile ring have a profound impact on the resulting crystal packing. rsc.orgresearchgate.net The variation in size, electronegativity, and polarizability among fluorine, bromine, and iodine leads to different strengths and geometries of intermolecular interactions.

Crystal Engineering Approaches for Tailoring Solid-State Properties

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. nih.govpolimi.it In the context of halogenated benzonitriles, halogen bonding is a powerful and reliable tool for constructing supramolecular architectures. oup.comresearchgate.netpolimi.it

By selecting appropriate halogen bond donors (like polyiodo- or bromobenzenes) and acceptors (like the nitrile group), it is possible to assemble predictable structural motifs, such as chains, layers, or discrete complexes. oup.comresearchgate.net Co-crystallization is a common strategy, where a halogenated benzonitrile is combined with another molecule (a co-former) that can participate in complementary interactions. For instance, co-crystals of diiodotetrafluorobenzene with various nitrogen-containing heterocycles are well-documented, where strong I···N halogen bonds are the primary driving force for assembly. oup.comnih.gov

This approach allows for the fine-tuning of solid-state properties. For example, by systematically varying the halogen substituents or their positions, one can modulate properties like melting point, solubility, and even optical or electronic characteristics. The predictable and directional nature of halogen bonds makes them particularly attractive for the design of functional materials, including nonlinear optical materials, liquid crystals, and photoresponsive systems. nih.govpolimi.it The principles of crystal engineering suggest that this compound could be a versatile building block for the construction of complex, multicomponent crystalline materials with potentially interesting properties.

Table 2: Names of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Iodobenzonitrile |

| 1,4-Diiodotetrafluorobenzene (1,4-DITFB) |

| 2,3,5,6-Tetrafluoro-1,4-diiodobenzene (TFDIB) |

| 3,4-Dichlorophenol |

| (E)-4-(4-bromostyryl)-2,3,5,6-tetrafluorobenzonitrile |

| (E)-4-(4-bromo-2,3,5,6-tetrafluorostyryl)benzonitrile |

| (E)-4-(4-bromostyryl)benzonitrile |

| (E)-4-(4-bromo-2,3,5,6-tetrafluorostyryl)-2,3,5,6-tetrafluorobenzonitrile |

| 1,4-bis(4-cyanobenzyl)piperazine |

| 4-[(E)-Phenyliminomethyl]benzonitrile |

| 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid |

| N-bromosuccinimide |

| 3,4-dihydroxybenzaldehyde |

| 1,4-DITFB |

Advanced Applications and Industrial Significance of 5 Bromo 2 Fluoro 4 Iodobenzonitrile in Non Clinical Fields

Role as Versatile Synthetic Intermediates for Complex Chemical Syntheses

The primary and most significant role of 5-Bromo-2-fluoro-4-iodobenzonitrile is as a versatile synthetic intermediate. Chemical intermediates are compounds that are not the final product but are crucial stepping stones in the construction of more complex molecules. The strategic arrangement of its functional groups allows for a series of selective chemical transformations.

The differing reactivity of the carbon-halogen bonds (C-I, C-Br, C-F) is key to its utility. The carbon-iodine bond is the most reactive towards common metal-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Heck reactions), followed by the carbon-bromine bond. This reactivity difference enables chemists to perform sequential, site-selective modifications. For instance, a reaction can be targeted at the iodine position first, leaving the bromine and fluorine sites untouched for subsequent transformations. The nitrile group (-CN) and the fluorine atom also offer further reactive possibilities, such as nucleophilic aromatic substitution at the fluorine-bearing carbon, which is activated by the electron-withdrawing nitrile group. snmjournals.org This multi-handle nature makes it a powerful building block for creating highly substituted, complex organic molecules from a single starting material.

Utilization in Materials Science Research and Development

The unique electronic and structural properties endowed by the heavy halogen atoms and the polar nitrile group make this compound a promising candidate for the development of advanced functional materials.

Precursors for Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence (TADF) dyes, Organic Light-Emitting Diodes (OLEDs))

While direct application of this compound in published OLED or TADF research is not yet prominent, its structural motifs are highly relevant to this field. Halogenated benzonitriles are frequently used as core components or precursors for organic electronic materials. For instance, related compounds like 2-Bromo-5-fluorobenzonitrile serve as precursors for synthesizing TADF dyes. These dyes are critical for third-generation OLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

The heavy atoms (bromine and iodine) in this compound can promote intersystem crossing—a key process in the mechanism of phosphorescence and TADF—due to the heavy-atom effect. This makes it a potentially valuable precursor for creating new phosphorescent or TADF emitters for OLEDs and other optical applications. acs.org

Building Blocks for Functional Organic Frameworks (e.g., Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs))

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. researchgate.net The construction of these materials relies on "linker" or "strut" molecules that connect metal nodes (in MOFs) or form extended covalent networks (in COFs).

This compound is an excellent candidate for use as a multifunctional linker. The bromo and iodo substituents can be converted into connecting points, such as boronic acids or amines, which can then participate in the framework-forming reactions. The nitrile group can also be incorporated into the framework structure or remain as a functional group lining the pores of the framework, potentially enhancing selectivity for gas adsorption. The ability to create complex, pre-designed linkers from this starting material opens avenues for producing highly tailored MOFs and COFs with specific functionalities. researchgate.net

Design of Self-Assembled Systems via Noncovalent Interactions

The precise control of molecular arrangement in the solid state is fundamental to crystal engineering and the design of materials with specific properties. Halogen bonding is a highly directional and tunable noncovalent interaction, similar to the more familiar hydrogen bond, that is increasingly used as a tool for designing self-assembled supramolecular structures. acs.orgnih.gov

This compound possesses two strong halogen bond donors (iodine and bromine). These sites can form predictable and robust interactions with halogen bond acceptors, such as the nitrogen atom of the nitrile group on an adjacent molecule (a cyano-halogen interaction). acs.org This makes the compound a prime candidate for designing complex, self-assembled architectures, including liquid crystals and functional co-crystals. nih.gov The directionality and strength of these halogen bonds can be used to guide the formation of materials with desired electronic or optical properties. acs.org

Contribution to Green Chemistry Methodologies in Fine Chemical Production

Green chemistry aims to design chemical processes that are more efficient, produce less waste, and use fewer hazardous substances. The use of highly functionalized building blocks like this compound can contribute to these goals through process intensification.

Strategic Importance as Chemical Building Blocks for Diversified Chemical Synthesis

The strategic value of this compound lies in its identity as a polyfunctional platform molecule. Chemists can leverage the well-defined reactivity hierarchy of its halogen substituents to execute a series of selective and high-yield transformations.

Table 2: Reactivity Sites for Diversified Synthesis

| Functional Group | Position | Primary Reaction Type | Potential Products |

|---|---|---|---|

| Iodo | 4 | Metal-Catalyzed Cross-Coupling | Biaryls, Alkynylated Arenes, etc. |

| Bromo | 5 | Metal-Catalyzed Cross-Coupling | Diversely Substituted Aromatics |

| Fluoro | 2 | Nucleophilic Aromatic Substitution | Ethers, Amines, etc. |

| Nitrile | 1 | Hydrolysis, Reduction, Cyclization | Carboxylic Acids, Amines, Heterocycles |

This capacity for controlled, sequential diversification from a single, readily available starting material is highly desirable in fields like medicinal chemistry and materials science, where the ability to rapidly generate a library of related but distinct molecules (analogs) is crucial for optimizing the properties of a lead compound or material. The compound thus serves as a key node in the synthesis of a wide array of complex organic structures.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 5-Bromo-2-fluoro-4-iodobenzonitrile, and what spectral features distinguish its structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Signals for aromatic protons depend on substituent positions. Deshielding by electron-withdrawing groups (e.g., -C≡N) and coupling with fluorine (J ~8–12 Hz) will split peaks. For example, the proton adjacent to fluorine (position 3) shows a doublet .

- 13C NMR : Distinct shifts for carbons bonded to halogens: iodine (~60–90 ppm), bromine (~105–115 ppm), and nitrile (~115–120 ppm) .

- 19F NMR : A singlet near -110 ppm (ortho to nitrile) confirms fluorine position .

- Infrared (IR) Spectroscopy : A strong absorption band at ~2230 cm⁻¹ confirms the nitrile group. Halogen substituents (Br, I) may cause minor shifts in aromatic C-H stretching (~3050–3100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 351 (C₇H₂BrFIN). Isotopic patterns for Br (1:1 for M/M+2) and I (prominent M+2 due to 127I and 129I) aid identification .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Halogenation of Pre-functionalized Benzonitriles :

- Iodination : Use N-iodosuccinimide (NIS) with a Lewis acid (e.g., FeCl₃) on 5-bromo-2-fluorobenzonitrile. Monitor reaction progress via TLC .

- Bromination : Electrophilic bromination (Br₂/Fe) on 2-fluoro-4-iodobenzonitrile under controlled temperature (0–5°C) .

- Cyanation of Halogenated Benzene Derivatives :

- Introduce -C≡N via Rosenmund-von Braun reaction (CuCN/KCN) on 1,5-dibromo-2-fluoro-4-iodobenzene. Requires anhydrous conditions and reflux in DMF .

Advanced Research Questions

Q. How can researchers address competing reactivity of bromo, iodo, and fluoro substituents during functionalization reactions?

- Methodological Answer :

- Selective Cross-Coupling :

- Iodo Substituents : Prioritize Suzuki-Miyaura coupling (Pd catalysts) due to iodine’s higher reactivity. For example, replace iodine with aryl/alkyl groups using Pd(PPh₃)₄ and boronic acids .

- Bromo Substituents : Use Ullmann coupling (CuI/proline) for C-N bond formation, as bromine is less reactive than iodine but more than fluorine .

- Fluorine Retention : Fluorine’s strong C-F bond resists displacement. Use mild conditions (room temperature, non-nucleophilic bases) to preserve it during reactions .

Q. What methodological approaches resolve contradictions in reported spectral data for halogenated benzonitriles?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₂BrFIN) to rule out isobaric interferences .

- Computational Validation : Compare experimental IR/NMR with Density Functional Theory (DFT)-predicted spectra (e.g., B3LYP/6-311++G(d,p) basis set). Discrepancies >5% suggest structural misassignment .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals. For example, NOE correlations between fluorine and adjacent protons clarify substitution patterns .

Q. How can computational chemistry methods predict electronic and vibrational properties of this compound?

- Methodological Answer :

- DFT Calculations :

- Geometry Optimization : Use Gaussian09 with B3LYP functional to determine bond lengths/angles. Halogens increase ring distortion (e.g., C-I bond ~2.09 Å) .

- Vibrational Analysis : Assign IR/Raman bands via potential energy distribution (PED). Nitrile stretching shows 98% PED contribution, while C-Br/C-I vibrations appear below 600 cm⁻¹ .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ(C-Br) → σ*(C-F)) to explain stability and reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.